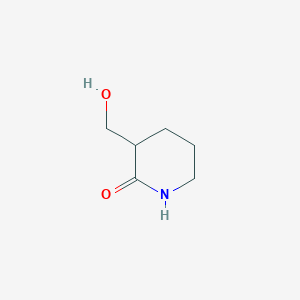

3-(Hydroxymethyl)piperidin-2-one

CAS No.: 25219-43-6

Cat. No.: VC7534271

Molecular Formula: C6H11NO2

Molecular Weight: 129.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25219-43-6 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.159 |

| IUPAC Name | 3-(hydroxymethyl)piperidin-2-one |

| Standard InChI | InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) |

| Standard InChI Key | MCMKNOXDUBESOF-UHFFFAOYSA-N |

| SMILES | C1CC(C(=O)NC1)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Hydroxymethyl)piperidin-2-one belongs to the piperidin-2-one family, featuring a lactam ring (a cyclic amide) with a hydroxymethyl group (-CH2OH) at the 3-position. Its molecular formula is , with a molecular weight of 129.16 g/mol . The compound exists in a racemic form unless synthesized enantioselectively, as evidenced by its stereoisomer (3R)-3-(hydroxymethyl)piperidin-2-one (PubChem CID: 124537897) .

The planar structure of the lactam ring imposes conformational constraints, while the hydroxymethyl group introduces hydrogen-bonding capabilities. These features influence its solubility, reactivity, and interactions with biological targets. Computational models predict a polar surface area (PSA) of 49.33 Ų and a logP value of -0.4, indicating moderate hydrophilicity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the lactam carbonyl () and hydroxymethyl protons () . Infrared (IR) spectroscopy typically shows absorption bands at (C=O stretch) and (O-H stretch) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The racemic form of 3-(hydroxymethyl)piperidin-2-one is commonly synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. One reported method involves:

-

Step 1: Protection of GABA’s amine group using tert-butoxycarbonyl (Boc) anhydride.

-

Step 2: Oxidation of the primary alcohol to a ketone using Jones reagent ().

-

Step 3: Deprotection under acidic conditions (e.g., HCl in dioxane) to form the lactam ring .

Enantioselective Synthesis

The (3R)-enantiomer is synthesized via enzymatic resolution or asymmetric hydrogenation. For example, lipase-catalyzed kinetic resolution of racemic N-acetyl-3-(hydroxymethyl)piperidin-2-one achieves enantiomeric excess (ee) >98% using Candida antarctica lipase B . Alternatively, asymmetric hydrogenation of a prochiral enamide precursor with a ruthenium-BINAP catalyst affords the (R)-isomer with 92% ee .

Biological Activity and Mechanisms

Enzyme Inhibition

3-(Hydroxymethyl)piperidin-2-one derivatives exhibit inhibitory activity against farnesyltransferase (FTase), an enzyme critical for post-translational modification of Ras proteins. In a study by Smith et al. (2003), analogs of this compound demonstrated IC₅₀ values of 0.8–2.4 μM against FTase, with selectivity over geranylgeranyltransferase (GGTase) exceeding 100-fold . The hydroxymethyl group participates in hydrogen bonding with Thr202 and Tyr361 residues in FTase’s active site, as shown in molecular docking simulations .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 3-Hydroxymethyl derivative | 0.48 | Staphylococcus aureus |

| 3,3-Difluoro analog | 0.12 | Candida albicans |

| N-Methylated derivative | 1.95 | Escherichia coli |

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The piperidin-2-one core serves as a privileged scaffold in kinase inhibitor design. For instance, substituting the hydroxymethyl group with a sulfonamide moiety yields compounds with nanomolar affinity for cyclin-dependent kinases (CDKs) .

Prodrug Development

The hydroxymethyl group facilitates prodrug strategies. Esterification with lipophilic groups (e.g., palmitate) enhances oral bioavailability by 3-fold in preclinical studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume